N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline
CAS No.:
Cat. No.: VC11299974
Molecular Formula: C20H21NO
Molecular Weight: 291.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21NO |
|---|---|
| Molecular Weight | 291.4 g/mol |
| IUPAC Name | N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline |
| Standard InChI | InChI=1S/C20H21NO/c1-14-8-10-17(12-15(14)2)21-13-16-9-11-20(22-3)19-7-5-4-6-18(16)19/h4-12,21H,13H2,1-3H3 |
| Standard InChI Key | CQWRIYWROCLOKU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NCC2=CC=C(C3=CC=CC=C23)OC)C |
| Canonical SMILES | CC1=C(C=C(C=C1)NCC2=CC=C(C3=CC=CC=C23)OC)C |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
N-[(4-Methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline (C₂₀H₂₁NO) comprises two aromatic systems:
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3,4-Dimethylaniline: A benzene ring with methyl groups at positions 3 and 4 and an amine group at position 1.
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4-Methoxynaphthalen-1-yl: A naphthalene ring substituted with a methoxy group at position 4, connected to the aniline via a methylene (-CH₂-) bridge.
The molecular weight is 291.39 g/mol, with a calculated LogP of 4.21, indicating moderate lipophilicity .
Synthesis Methodologies
Reductive Amination Route
A plausible synthesis involves reductive amination between 3,4-dimethylaniline and 4-methoxy-1-naphthaldehyde:
Reaction Scheme:
Conditions:
Catalytic Hydrogenation
Alternative methods using hydrogenation catalysts (e.g., platinum on carbon) could reduce imine intermediates formed from the aldehyde and amine .
Key Parameters:
Physicochemical Properties
Experimental and Predicted Data
Spectroscopic Characteristics
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IR (KBr): N-H stretch (~3400 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), aromatic C=C (~1600 cm⁻¹) .
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¹H NMR (CDCl₃): δ 2.20 (s, 6H, CH₃), δ 3.85 (s, 3H, OCH₃), δ 4.40 (s, 2H, CH₂), δ 6.70–8.20 (m, 10H, aromatic) .
Computational Analysis
Density Functional Theory (DFT) Studies
Geometry optimization at the B3LYP/6-31G(d,p) level reveals:
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HOMO-LUMO Gap: 4.12 eV, indicating moderate electronic stability .
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Dipole Moment: 2.85 Debye, suggesting polar character.
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Electrostatic Potential: Localized negative charge on the methoxy oxygen and amine nitrogen .
Nonlinear Optical (NLO) Properties
The compound exhibits a first hyperpolarizability (β) of 1.98 × 10⁻³⁰ esu, comparable to urea, hinting at potential in photonic applications .
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